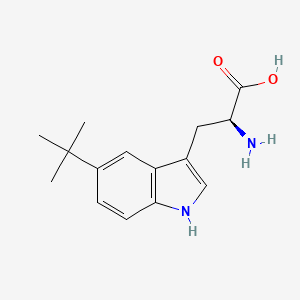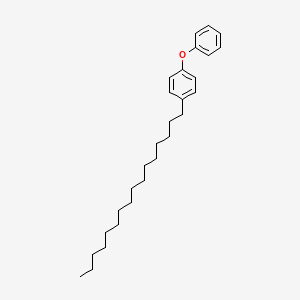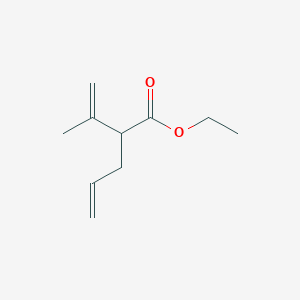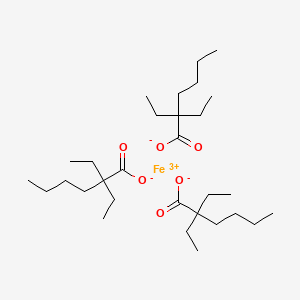
Iron(3+) tris(2,2-diethylhexanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+) tris(2,2-diethylhexanoate) is a coordination compound where iron is in the +3 oxidation state and is coordinated by three 2,2-diethylhexanoate ligands. This compound is part of a broader class of metal carboxylates, which are known for their versatility in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(3+) tris(2,2-diethylhexanoate) can be synthesized through the reaction of iron(III) chloride with 2,2-diethylhexanoic acid in the presence of a base. The reaction typically proceeds as follows:
FeCl3+3C8H16O2→Fe(C8H16O2)3+3HCl
The reaction is usually carried out in an organic solvent such as toluene or hexane, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Iron(3+) tris(2,2-diethylhexanoate) often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+) tris(2,2-diethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or further oxidized.
Substitution: The carboxylate ligands can be substituted by other ligands, such as phosphines or amines.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or pyridine.
Coordination: Coordination reactions typically involve the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Products include iron(II) or iron(IV) species.
Substitution: Products are new iron complexes with different ligands.
Coordination: Products are coordination complexes with varied structural properties.
Aplicaciones Científicas De Investigación
Iron(3+) tris(2,2-diethylhexanoate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism by which Iron(3+) tris(2,2-diethylhexanoate) exerts its effects involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. The carboxylate ligands stabilize the iron center and modulate its reactivity. Molecular targets include organic molecules and other metal ions, with pathways involving coordination and redox chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Iron(3+) tris(acetylacetonate): Another iron(III) coordination compound with acetylacetonate ligands.
Iron(3+) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar structure but with different carboxylate ligands.
Iron(3+) tris(2,2-bipyridine-1,1-dioxide): A high-spin iron(III) compound with bipyridine ligands.
Uniqueness
Iron(3+) tris(2,2-diethylhexanoate) is unique due to its specific ligand structure, which imparts distinct solubility, stability, and reactivity properties. The 2,2-diethylhexanoate ligands provide steric hindrance, influencing the compound’s coordination chemistry and making it suitable for specific applications in catalysis and material science.
Propiedades
Número CAS |
68958-52-1 |
|---|---|
Fórmula molecular |
C30H57FeO6 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
2,2-diethylhexanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-4-7-8-10(5-2,6-3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
OHWGRJKUIJTYCN-UHFFFAOYSA-K |
SMILES canónico |
CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].CCCCC(CC)(CC)C(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


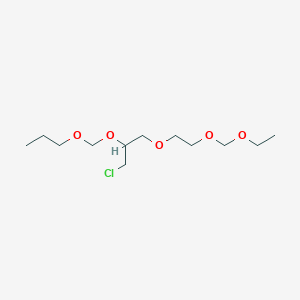
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
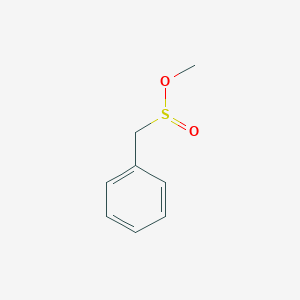
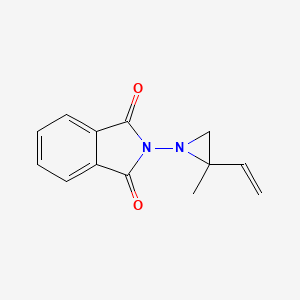

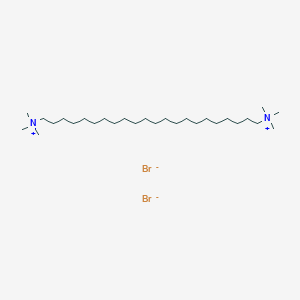

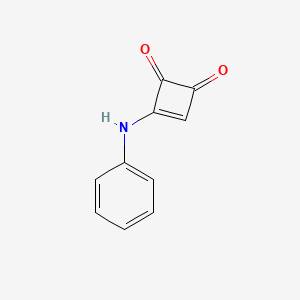
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

